

Application of Dimethyl Squarate in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 3,4-Dimethoxy-3-cyclobutene-1,2-dione

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Introduction

Dimethyl squarate has emerged as a versatile and efficient reagent in medicinal chemistry, primarily utilized as a homo-bifunctional crosslinking agent for the conjugation of biomolecules. Its unique reactivity profile, particularly towards primary amines, allows for the formation of stable squaramide linkages under mild conditions. This document provides detailed application notes and experimental protocols for the use of dimethyl squarate in bioconjugation, with a focus on its application in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.

The squarate core, a four-membered ring system, exhibits quasi-aromatic character, and its derivatives, particularly squaramides, have gained significant attention as bioisosteres for ureas, thioureas, and guanidines in drug design.^[1] The rigid and planar structure of the squaramide moiety can enforce specific conformations in drug candidates, potentially leading to enhanced binding affinity and selectivity for their biological targets.^{[1][2]}

Core Applications in Medicinal Chemistry

The primary application of dimethyl squarate in medicinal chemistry is as a linker to connect two molecular entities, typically a targeting moiety (e.g., an antibody, peptide, or small

molecule) and an effector molecule (e.g., a cytotoxic drug, a fluorescent probe, or a PROTAC). The reaction proceeds in a stepwise manner, allowing for controlled conjugation.

Bioconjugation to Proteins and Peptides

Dimethyl squarate reacts readily with primary amino groups, such as the ϵ -amino group of lysine residues in proteins, to form a stable squaramide monoester intermediate. This intermediate can then react with a second amine-containing molecule to yield the final squaramide-linked conjugate. The reaction is highly dependent on pH, with the first step (formation of the monoamide monoester) proceeding optimally at neutral pH, while the second step (formation of the diamide) is favored at a more basic pH (typically around 9).^[3]

Linker for Antibody-Drug Conjugates (ADCs)

In the context of ADCs, dimethyl squarate can be used to link the cytotoxic payload to the monoclonal antibody. The stability of the resulting squaramide linker is a critical attribute, ensuring that the potent drug remains attached to the antibody while in circulation and is only released upon internalization into the target cancer cell.^{[4][5]} The hydrophilicity and length of the linker can be modulated by introducing spacers between the squarate moiety and the functional groups of the antibody and the drug.

Synthesis of PROTACs and Other Small Molecule Conjugates

The sequential reactivity of dimethyl squarate also lends itself to the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. Dimethyl squarate can serve as a core component of the linker connecting the target-binding ligand and the E3 ligase ligand.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of dimethyl squarate in medicinal chemistry, compiled from various studies.

Parameter	Dimethyl Squarate	Diethyl Squarate	Dibutyl Squarate	Didecyl Squarate	Reference
Form	Crystalline solid	Liquid	Liquid	Liquid	[6] [7]
Commercial Availability	Readily available	Available	Available	Limited	[6] [7]
Reactivity	High	Moderate	Lower	Lowest	[6] [7]
Hydrolysis of Monoester Intermediate	Most readily hydrolyzed	-	-	Most stable	[7]

Table 1: Comparison of Dialkyl Squarates for Bioconjugation. This table compares the physical properties and reactivity of dimethyl squarate with other common dialkyl squarates used in bioconjugation.

Reaction Step	Reactants	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Squaramide Synthesis (one-pot)	Dimethyl squarate, Aniline, Substituted Amine	Methanol	Room Temperature	1 - 24	60 - 95	[8]
Squaramide Synthesis (paper-based)	Dimethyl squarate, Aniline	EtOH/H ₂ O	Room Temperature	5 min	High	[9]
Synthesis of Dimethyl Squarate	Squaric acid, Trimethyl orthoformate, Methanol	Methanol	Reflux	24	89	[1]
Protein Conjugation (one-pot)	Amine-containing molecule, Dimethyl squarate, BSA	pH 7 buffer, then pH 9 buffer	Room Temperature	24 (step 1), 20 (step 2)	High (Loading of 14.5)	[3]

Table 2: Summary of Reaction Conditions and Yields. This table provides an overview of typical reaction conditions and reported yields for the synthesis of squaramides and their conjugation to proteins.

Compound	Target	Cell Line	IC ₅₀ (μM)	Reference
Squaramide Derivative 8	-	HGC-27 (gastric cancer)	1.8	[10]
Squaramide Derivative 3	-	HGC-27 (gastric cancer)	4.5	[10]
Squaramide Derivative 5	-	HGC-27 (gastric cancer)	3.0	[10]
Squaramide-tethered sulfonamide 11	Carbonic Anhydrase IX	-	0.0294	[11]
Squaramide-tethered sulfonamide 11	Carbonic Anhydrase XII	-	0.00915	[11]
Squaramide-tethered coumarin 16c	Carbonic Anhydrase IX	-	0.0192	[11]
Squaramide-tethered coumarin 16c	Carbonic Anhydrase XII	-	0.00723	[11]
AAZTA ⁵ .SA.FAPi	Fibroblast Activation Protein (FAP)	-	Sub-nanomolar	[2]

Table 3: Biological Activity of Squaramide-Containing Compounds. This table presents the in vitro biological activity of various compounds synthesized using a squaramide linker, demonstrating their potential in targeting different diseases.

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of Unsymmetrical Squaramides

This protocol describes a general one-pot method for the synthesis of unsymmetrical squaramides from dimethyl squarate.^[8]

Materials:

- Dimethyl squarate
- Amine 1 (e.g., aniline)
- Amine 2 (a different primary or secondary amine)
- Methanol (MeOH)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- Dissolve dimethyl squarate (1.0 eq) in methanol in a round-bottom flask.
- Add Amine 1 (1.0 eq) to the solution at room temperature and stir. The reaction progress to the mono-substituted intermediate can be monitored by TLC. This step typically takes from a few minutes to several hours.
- Once the formation of the intermediate is complete, add Amine 2 (1.0 eq) to the reaction mixture.
- Continue stirring at room temperature for the specified time (can range from hours to days depending on the reactivity of Amine 2).
- Upon completion of the reaction (monitored by TLC), the squaramide product may precipitate out of the solution.
- If a precipitate forms, collect the product by vacuum filtration and wash with cold methanol.
- If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Protein Conjugation using Dimethyl Squarate

This protocol outlines a two-step procedure for conjugating an amine-containing molecule (e.g., a drug or a linker) to a protein, such as bovine serum albumin (BSA), using dimethyl squarate.

[3][6]

Materials:

- Amine-containing molecule
- Dimethyl squarate
- Protein (e.g., BSA)
- Phosphate buffer (0.5 M, pH 7.0)
- Borate buffer (0.5 M, pH 9.0)
- Centrifugal filtration devices (e.g., Amicon Ultra)
- SELDI-TOF-MS or MALDI-TOF-MS for analysis

Procedure:

Step 1: Formation of the Squaramide Monoester Intermediate

- Dissolve the amine-containing molecule (1.0 eq) in 0.5 M phosphate buffer (pH 7.0).
- Add dimethyl squarate (2.0 eq) to the solution.
- Stir the reaction mixture at room temperature for 24 hours. This allows for the formation of the mono-substituted squaramide ester and the hydrolysis of excess dimethyl squarate.

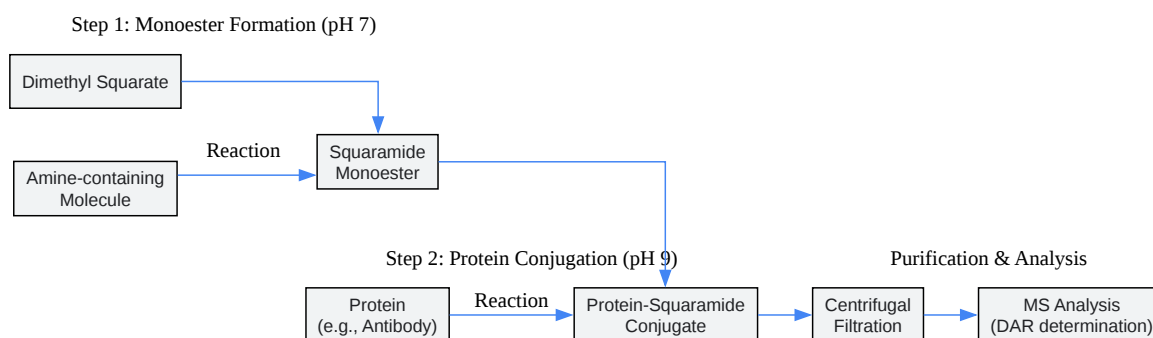
Step 2: Conjugation to the Protein

- Add a solution of the protein (e.g., BSA) in borate buffer (0.5 M, pH 9.0) to the reaction mixture from Step 1. The molar ratio of the squaramide intermediate to the protein can be

varied to control the degree of labeling (e.g., 20:1).

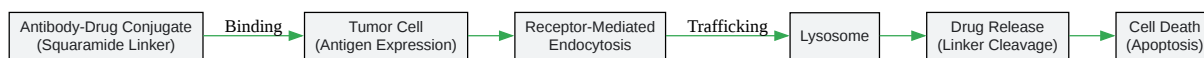
- Adjust the pH of the final mixture to 9.0, if necessary, using a suitable base (e.g., dilute NaOH).
- Stir the reaction mixture at room temperature for 20-24 hours.
- Monitor the progress of the conjugation by SELDI-TOF-MS or MALDI-TOF-MS to determine the average number of molecules conjugated per protein (drug-to-antibody ratio, DAR, in the case of ADCs).
- Purify the conjugate and remove unreacted small molecules using centrifugal filtration devices. Repeatedly wash the conjugate with a suitable buffer (e.g., PBS).
- Characterize the final conjugate for purity, concentration, and DAR.

Visualizations



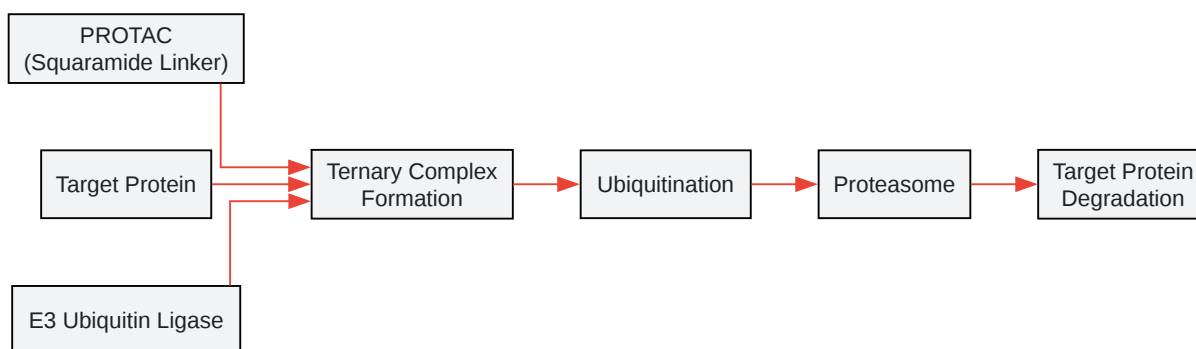
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Caption: Workflow for two-step protein conjugation using dimethyl squarate.



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Caption: Mechanism of action of a squaramide-linked antibody-drug conjugate.



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Caption: Mechanism of action of a PROTAC with a squaramide linker.

Conclusion

Dimethyl squarate is a valuable tool in the medicinal chemist's arsenal, offering a reliable and versatile method for bioconjugation and linker synthesis. Its predictable reactivity and the stability of the resulting squaramide bond make it particularly suitable for the development of complex therapeutic modalities such as ADCs and PROTACs. The protocols and data presented in this document provide a solid foundation for researchers to explore and apply dimethyl squarate chemistry in their drug discovery and development efforts. Further optimization of reaction conditions and linker design will continue to expand the utility of this important reagent in creating next-generation therapeutics.

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